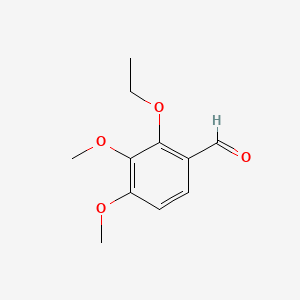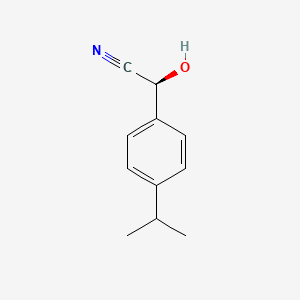
4,4'-Bis(diethylmethylphosphonate)-2,2'-bipyridine
Vue d'ensemble
Description
4,4’-Bis(diethylmethylphosphonate)-2,2’-bipyridine, also known as 4,4’-BDE-2,2’-bipyridine, is an organophosphorus chemical compound with the CAS number 176220-38-5 . It has a molecular weight of 456.41 g/mol . This compound can be used for a variety of purposes, including as a flame retarder, a corrosion inhibitor, and a stabilizer for plastics and resins .
Physical And Chemical Properties Analysis
4,4’-Bis(diethylmethylphosphonate)-2,2’-bipyridine is soluble in dichloromethane, acetone, and methanol . It is effective at very low levels and it is non-toxic and non-mutagenic .Applications De Recherche Scientifique
Synthesis of Two-Dimensional Conjugated Polymers
This compound plays a crucial role in the synthesis of vinylene-linked two-dimensional conjugated polymers via the Horner–Wadsworth–Emmons reaction . It is used as a monomer in the reaction, and density functional theory (DFT) simulations have shown the importance of the initial reversible C-C single bond formation for the synthesis of crystalline 2D CPs .
Optoelectronic Properties
The optoelectronic properties of the obtained 2D-PPQV1(E g=2.2 eV) and 2D-PPQV2 (E g=2.2 eV) are compared with those of cyano-vinylene-linked 2D-CN-PPQV1 (E g=2.4 eV) produced by the Knoevenagel reaction and imine-linked 2D COFanalog (2D-C=N-PPQV1,E g=2.3 eV), unambiguously proving the superior conjugation of the vinylene-linked 2D CPs using the HWE reaction .
Corrosion Inhibitors
Phosphonates and phosphonic acids, including “4,4’-Bis(diethylmethylphosphonate)-2,2’-bipyridine”, have been used as corrosion inhibitors . They form an adsorptive protective layer on the metallic surface, which can be connected to the metallic surface by means of chemical bonds (chemical adsorption) or physical forces (physical adsorption) .
Synthesis Pathways
The compound is used in various synthetic pathways to prepare corrosion inhibitors . These synthetic reactions often require the use of a catalyst or microwaves or ultrasounds to improve their yields and minimize the reaction time .
Modification of Bacterial DNA
The compound has shown promising results in modifying the spatial structure of the LPS contained in model strains of E. coli . This could potentially have applications in the field of microbiology and genetic engineering .
Organic Field-Effect Transistors (OFETs)
The compound, as part of the synthesis of two-dimensional conjugated polymers, can be used in the development of organic field-effect transistors . These are key components in organic electronics .
Mécanisme D'action
Target of Action
It is known that this compound is used in the synthesis of vinylene-linked two-dimensional conjugated polymers .
Mode of Action
It is used as a reactant in the Horner–Wadsworth–Emmons (HWE) reaction, which is a type of Wittig reaction used to prepare alkenes . The HWE reaction involves the formation of a phosphorus ylide, which then reacts with a carbonyl compound to form an alkene .
Result of Action
The result of the action of 4,4’-Bis(diethylmethylphosphonate)-2,2’-bipyridine is the formation of vinylene-linked two-dimensional conjugated polymers . These polymers have desirable properties for organic optoelectronics, such as an ideal band structure for superior charge carrier mobility, tailorable highest occupied molecular orbital-lowest unoccupied molecular orbital (HOMO–LUMO) band gaps, and defect tolerance .
Action Environment
The action of 4,4’-Bis(diethylmethylphosphonate)-2,2’-bipyridine is influenced by the conditions of the chemical reaction in which it is used . Factors such as temperature, solvent, and the presence of other reactants can affect the outcome of the reaction .
Propriétés
IUPAC Name |
4-(diethoxyphosphorylmethyl)-2-[4-(diethoxyphosphorylmethyl)pyridin-2-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O6P2/c1-5-25-29(23,26-6-2)15-17-9-11-21-19(13-17)20-14-18(10-12-22-20)16-30(24,27-7-3)28-8-4/h9-14H,5-8,15-16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQVYMXCRDHDTTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC(=NC=C1)C2=NC=CC(=C2)CP(=O)(OCC)OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O6P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40677295 | |
| Record name | Tetraethyl [[2,2'-bipyridine]-4,4'-diylbis(methylene)]bis(phosphonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40677295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
176220-38-5 | |
| Record name | Tetraethyl [[2,2'-bipyridine]-4,4'-diylbis(methylene)]bis(phosphonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40677295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





